molecular formula C10H8BrNO2 B13007730 7-Acetyl-5-bromoindolin-2-one

7-Acetyl-5-bromoindolin-2-one

Cat. No.: B13007730
M. Wt: 254.08 g/mol
InChI Key: HYGPXJFMEWWNSF-UHFFFAOYSA-N
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Description

7-Acetyl-5-bromoindolin-2-one (CAS 2089292-39-5) is a high-value brominated indolinone derivative with a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound serves as a critical synthetic intermediate in medicinal chemistry and anticancer research. Scientific studies have demonstrated its use as a key precursor in the synthesis of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles, which have been evaluated for their potent antigrowth effects . The resulting compounds show significant cytotoxicity against human lung cancer (A549) and cervical cancer (HeLa) cell lines, in some cases exceeding the activity of the chemotherapeutic drug Melphalan . The presence of the bromine atom on the indole framework is a key structural feature known to impart significant anti-tumour activity . The mechanism of action for these advanced derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to the arrest of cell division, ultimately triggering programmed cell death (apoptosis) in a caspase-dependent manner . Researchers value this compound for developing novel small molecules based on the indolin-2-one core, a privileged scaffold in the discovery of potent anticancer agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and handling procedures per the provided safety data sheet must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

7-acetyl-5-bromo-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H8BrNO2/c1-5(13)8-4-7(11)2-6-3-9(14)12-10(6)8/h2,4H,3H2,1H3,(H,12,14)

InChI Key

HYGPXJFMEWWNSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC2=C1NC(=O)C2)Br

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 7 Acetyl 5 Bromoindolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Detailed ¹H, ¹³C, and 2D-NMR spectroscopic data for 7-Acetyl-5-bromoindolin-2-one could not be located in the searched scientific literature. This information is crucial for the unambiguous structural elucidation of the molecule, including the confirmation of the acetyl and bromo substituent positions on the indolin-2-one core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, which would confirm the molecular weight and provide insights into the fragmentation pattern of this compound, is not publicly available. This analysis is a standard method for determining the elemental composition and structural features of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental infrared spectroscopy data for this compound, which would identify its key functional groups such as the carbonyl groups of the acetyl and lactam moieties, and the N-H bond, has not been reported in the available literature.

X-ray Crystallography for Solid-State Structure Determination of Related Indolin-2-ones

While X-ray crystallographic data for the specific compound this compound is not available, studies on related 3-substituted indolin-2-one derivatives have been published. nih.govnih.govacs.org These studies provide a basis for understanding how such compounds may bind in the ATP binding pocket of receptor tyrosine kinases. nih.govacs.org Crystallographic analysis of similar molecules has been instrumental in refining structure-activity relationships in the development of kinase inhibitors. nih.gov However, without a specific crystal structure for this compound, its precise solid-state conformation remains undetermined.

No Theoretical and Computational Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical and computational investigation studies were found for the chemical compound this compound.

The search included queries for the compound by its chemical name, variations of its name in conjunction with computational chemistry terms, and its CAS number (2089292-39-5). While research exists on the computational analysis of other indolin-2-one derivatives, the strict requirement to focus solely on this compound and to provide scientifically accurate and detailed research findings for this specific molecule cannot be met.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational scientific data is not available in the public domain. Writing such an article without specific research would lead to speculation and would not meet the required standards of scientific accuracy and evidence-based content.

Further research on this compound would be necessary for a detailed theoretical and computational analysis to be performed and published. Until such studies are available, a comprehensive and scientifically accurate article on this specific topic cannot be produced.

Mechanistic Aspects of Biological Activity of 7 Acetyl 5 Bromoindolin 2 One Derivatives

Inhibition of Protein Kinases and Receptor Tyrosine Kinases (RTKs)

A primary mechanism through which 7-acetyl-5-bromoindolin-2-one and related indolinone derivatives exert their biological effects is the inhibition of protein kinases. nih.gov Protein kinases are a large family of enzymes that regulate most cellular functions, and their dysregulation is a hallmark of diseases like cancer. nih.gov The indolin-2-one structure serves as a privileged scaffold for designing kinase inhibitors, particularly those targeting the ATP-binding site. mdpi.comresearchgate.net

Specificity towards VEGFR (Flk-1/KDR), PIM, EGF, Her-2, and PDGF Kinases

Derivatives based on the 5-bromoindolin-2-one scaffold have demonstrated inhibitory activity against a range of protein kinases and receptor tyrosine kinases (RTKs), which are crucial for tumor growth and angiogenesis. mdpi.comtandfonline.com

VEGFR and PDGFR: The vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) are key regulators of angiogenesis. mdpi.comnih.gov Numerous 2-indolinone derivatives are potent inhibitors of these receptors. mdpi.com Specifically, 1-benzyl-5-bromoindolin-2-one derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory function, revealing significant activity. nih.gov For instance, compound 7d (a 1-benzyl-5-bromoindolin-2-one derivative) showed potent VEGFR-2 inhibition with an IC50 value of 0.503 µM. nih.gov Similarly, a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives were studied as potential inhibitors of VEGFR-2 tyrosine kinase, with the most potent compound showing an IC50 value of 14.3 µM against Hep G2 hepatocellular carcinoma cells, comparable to the standard VEGFR inhibitor sorafenib.

PIM Kinases: The Pim family of serine/threonine kinases is involved in cell survival and proliferation. Several heterocyclic compounds, including derivatives related to the indole (B1671886) scaffold, have been identified as inhibitors of Pim-1 kinase. nih.gov

EGF and Her-2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are members of the ErbB family of receptors, which are important targets in cancer therapy. Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized to function as EGFR tyrosine kinase inhibitors. Molecular docking analyses showed that certain derivatives exhibited strong binding energies to the EGFR tyrosine kinase domain, and subsequent in vitro testing confirmed their ability to decrease cell growth in human cancer cell lines. While direct data on this compound is specific, related azaindole scaffolds are found in selective HER2 inhibitors like Tucatinib. researchgate.net

Table 1: Inhibitory Activity of Selected Indolin-2-one Derivatives Against Protein Kinases
Compound SeriesTarget KinaseInhibitory Concentration (IC50)Reference
1-Benzyl-5-bromoindolin-2-one derivative (7d)VEGFR-20.503 µM nih.gov
1-Benzyl-5-bromoindolin-2-one derivative (7c)VEGFR-20.728 µM nih.gov
5-Bromo-N′-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazideVEGFR-214.3 µM (cell-based)
5-Bromoindole-2-carboxylic acid derivative (3a)EGFREC50 = 0.13 µM

ATP-Competitive Inhibition Mechanisms

The majority of small-molecule kinase inhibitors based on the indolin-2-one scaffold function as ATP-competitive inhibitors. researchgate.net These molecules are designed to bind to the ATP-binding pocket located in the catalytic domain of the kinase, directly competing with the endogenous ATP substrate. This binding prevents the transfer of a phosphate (B84403) group from ATP to the target protein, thereby blocking the downstream signaling cascade. The indole and azaindole scaffolds are particularly effective for this purpose, as their heterocyclic ring systems can form crucial hydrogen bonds with the "hinge" region of the kinase, a key feature for anchoring inhibitors within the ATP-binding site. researchgate.net Molecular modeling of these interactions often reveals that the indolinone core occupies the adenine (B156593) region of the ATP pocket.

Modulation of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are enzymes that counterbalance the activity of protein tyrosine kinases by removing phosphate groups from tyrosine residues. They are critical regulators of cellular signaling, and their inhibition has emerged as a therapeutic strategy for various diseases.

PTP1B Inhibitory Activity

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prominent target for the treatment of type 2 diabetes, obesity, and cancer. Various natural and synthetic compounds have been reported to exhibit PTP1B inhibitory activity. Studies have identified that compounds with bromophenol structures, found in marine sources, can potently inhibit PTP1B, suggesting that the bromo-substitution on the indolinone ring may contribute to interactions with this class of enzymes. Research on other heterocyclic compounds has demonstrated significant PTP1B inhibition, with some derivatives showing IC50 values in the low micromolar to nanomolar range.

Interactions with Cholinesterases (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE))

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are enzymes that hydrolyze the neurotransmitter acetylcholine, terminating its action at the synapse. Inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. The indolin-2-one scaffold has been explored for the development of potent cholinesterase inhibitors.

Several studies have synthesized and evaluated indolinone-based compounds for their anti-cholinesterase activity. Research has shown that some indolinone derivatives exhibit potent inhibitory activity against both AChE and BuChE, in some cases superior to the standard drug Donepezil. For example, one study reported a 2-chlorobenzyl derivative of an indolinone compound with an IC50 value of 0.44 nM against AChE, making it 32-fold more potent than Donepezil. Kinetic studies indicate a mixed-type inhibition pattern for these derivatives. Furthermore, 2-indolinone-based hydrazinecarbothioamides, including a 5-chloro substituted derivative, showed strong and highly selective inhibition against AChE over BuChE. The 2-one group of the oxindole (B195798) moiety appears to be a crucial feature for enhancing inhibitory activity.

Table 2: Cholinesterase Inhibitory Activity of Selected Indolin-2-one Derivatives
Compound SeriesTarget EnzymeInhibitory Concentration (IC50 / Ki)Reference
Indolinone-benzylpyridinium derivative (3c)AChEIC50 = 0.44 nM
5-chloro-1,7-dimethyl-substituted 2-indolinone (8e)AChEKi = 0.52 µM
1-Benzyl-2-indolinone derivative (6n)AChEKi = 0.21 µM

Cellular and Molecular Effects on Proliferation and Apoptosis (in vitro studies)

The inhibition of key molecular targets by this compound derivatives translates into significant effects at the cellular level, primarily the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). These effects have been documented in various human cancer cell lines through in vitro studies.

The anti-proliferative effects of these compounds are typically quantified by determining their half-maximal inhibitory concentration (IC50) using assays like the MTT assay. For instance, 1-benzyl-5-bromoindolin-2-one derivatives demonstrated potent growth-inhibitory properties against breast (MCF-7) and lung (A-549) cancer cells, with the most active compound showing an IC50 of 2.93 µM in MCF-7 cells. nih.gov In a separate study, 7-acetamido-2-aryl-5-bromoindoles, derived from a 7-acetyl precursor, were found to be more active against both A549 and HeLa cell lines than the chemotherapeutic drug Melphalan.

The induction of apoptosis is a desired outcome for anticancer agents. Studies have shown that active 5-bromoindolin-2-one derivatives can trigger programmed cell death through caspase-dependent pathways. nih.gov For example, the most active 1-benzyl-5-bromoindolin-2-one derivative was found to induce apoptosis by significantly increasing the levels of apoptotic markers such as caspase-3 and caspase-9, and altering the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.

Table 3: In Vitro Cytotoxicity of Selected 5-Bromoindolin-2-one Derivatives
Compound SeriesCell LineCytotoxicity (IC50)Reference
1-Benzyl-5-bromoindolin-2-one derivative (7d)MCF-7 (Breast Cancer)2.93 µM nih.gov
1-Benzyl-5-bromoindolin-2-one derivative (7c)MCF-7 (Breast Cancer)7.17 µM nih.gov
7-Acetamido-2-aryl-5-bromoindole derivative (5g)A549 (Lung Cancer)More active than Melphalan
7-Acetamido-2-aryl-5-bromoindole derivative (5g)HeLa (Cervical Cancer)More active than Melphalan

Impact on Cell Cycle Progression (e.g., G2/M arrest)

A critical mechanism through which cytotoxic agents exert their anticancer effects is by disrupting the normal sequence of the cell cycle, leading to a halt at specific checkpoints. This interruption prevents cancer cells from dividing and proliferating. Research has shown that certain derivatives of 5-bromoindolin-2-one are effective at inducing cell cycle arrest, particularly at the G2/M checkpoint.

For instance, the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative, compound 7d, was found to cause a significant accumulation of breast cancer cells (MCF-7) in the G2/M phase of the cell cycle. mdpi.comresearchgate.netnih.gov When treated with compound 7d at its IC₅₀ concentration, the percentage of cells in the G2/M phase increased from 9.3% in untreated cells to 15.5%. mdpi.comresearchgate.net This arrest at the G2/M phase is a crucial blockade that can precede programmed cell death. tandfonline.com

Similarly, another study investigating a series of hydrazonoindolin-2-one derivatives found that compound 7b led to a decrease in the percentage of cells in the G1 phase with a corresponding increase in the G2/M phase population in A-549 lung cancer cells. tandfonline.com This accumulation suggests that these derivatives can effectively halt cell division before mitosis, a hallmark of many antimitotic agents. A novel 3-hydrazonoindolin-2-one scaffold, HI 5, also demonstrated the ability to arrest the cell cycle of MCF-7 cells at the G2/M phase. nih.gov

Effect of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) on Cell Cycle Phases in MCF-7 Cells
Cell Cycle PhaseControl (%)Compound 7d Treated (%)
Sub-G10.89.7
G2/M9.315.5
Table Description

This table shows the percentage of MCF-7 breast cancer cells in the Sub-G1 and G2/M phases of the cell cycle after 24 hours of treatment with compound 7d at its IC₅₀ concentration, compared to untreated control cells. The data indicates a significant increase in both the apoptotic Sub-G1 population and the G2/M arrested population upon treatment. mdpi.comresearchgate.net

Induction of Apoptotic Pathways (e.g., Caspase-3, Caspase-9 Activation; Bax/Bcl-2 Modulation)

A key hallmark of cancer is the evasion of apoptosis, or programmed cell death. mdpi.com Consequently, the ability to reactivate these dormant death pathways is a highly sought-after feature in anticancer agents. Derivatives of this compound have demonstrated a profound capacity to induce apoptosis through the intrinsic pathway, which is governed by the Bcl-2 family of proteins and executed by a cascade of enzymes known as caspases. nih.gov

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. researchgate.net A high Bax/Bcl-2 ratio is a strong indicator that a cell is primed for apoptosis. researchgate.net Studies on the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) revealed its potent pro-apoptotic effects in MCF-7 cells. Treatment with this compound led to a dramatic 79.2-fold increase in the levels of the pro-apoptotic Bax protein, coupled with a 4.9-fold decrease in the anti-apoptotic Bcl-2 protein, when compared to untreated control cells. researchgate.net This modulation resulted in a remarkable 159.56-fold increase in the Bax/Bcl-2 ratio, strongly shifting the cellular balance towards apoptosis. researchgate.net

The commitment to apoptosis culminates in the activation of caspases. The intrinsic pathway typically involves the activation of an initiator caspase, Caspase-9, which then activates executioner caspases, such as Caspase-3. nih.govnih.gov Compound 7d was shown to significantly induce the levels of active Caspase-3 by 18.3-fold and active Caspase-9 by 11.2-fold compared to control cells. researchgate.netnih.gov This activation of both initiator and executioner caspases confirms that the compound triggers the complete apoptotic cascade. nih.gov

Furthermore, structurally related 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles, synthesized from 7-acetyl-2-aryl-5-bromoindole intermediates, also induce apoptosis in a caspase-dependent manner in both A549 (lung cancer) and HeLa (cervical cancer) cells. mdpi.comnih.govresearchgate.net

Effect of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) on Apoptotic Markers in MCF-7 Cells
Apoptotic MarkerFold Change vs. Control
Bax Level+79.2
Bcl-2 Level-4.9
Bax/Bcl-2 Ratio+159.56
Active Caspase-3+18.3
Active Caspase-9+11.2
Table Description

This table summarizes the significant changes in key apoptotic markers in MCF-7 cells following treatment with compound 7d. The data illustrates a strong pro-apoptotic effect, characterized by an increased Bax/Bcl-2 ratio and robust activation of caspases-9 and -3. researchgate.net

Proposed Mechanisms of Action Beyond Kinase Inhibition (e.g., DNA, telomerase, tubulin)

While many modern anticancer drugs are designed as specific kinase inhibitors, the therapeutic efficacy of this compound derivatives may stem from a multi-targeted approach that includes mechanisms beyond kinase inhibition. Evidence suggests these compounds can interact with other fundamental cellular components like tubulin, DNA, and telomerase.

Tubulin Interaction: The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a well-established target for anticancer drugs. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis. Studies on 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles, which are closely related to the 7-acetyl-5-bromoindole scaffold, have shown that they significantly inhibit tubulin polymerization. mdpi.comnih.govresearchgate.net Molecular docking studies suggest these compounds bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules. mdpi.com This interaction is a potent, non-kinase-related mechanism for inducing cell cycle arrest and apoptosis. mdpi.comresearchgate.net

DNA Interaction: Direct interaction with DNA is a mechanism employed by many classic chemotherapeutic agents. The indolin-2-one scaffold has been shown to possess DNA-binding capabilities. nih.gov For instance, certain arylidene indolin-2-one derivatives have demonstrated a moderate ability to bind to DNA. nih.gov Other indole derivatives have also been identified as promising DNA-binding agents. nih.gov This interaction can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA helix, disrupting normal cellular processes like replication and transcription, ultimately leading to cell death. nih.gov

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, a function that is crucial for the replicative immortality of cancer cells. mdpi.com Inhibition of telomerase is therefore a promising anticancer strategy. While direct evidence for this compound derivatives is still emerging, related heterocyclic structures such as indolo[3,2-b]quinoline derivatives have been shown to be potent telomerase inhibitors. researchgate.netnih.gov This inhibition is often achieved by stabilizing G-quadruplex structures in telomeric DNA, which blocks the access of the telomerase enzyme. nih.gov Given the structural similarities, it is plausible that this compound derivatives could also exert their anticancer effects through this mechanism.

Structure Activity Relationship Sar Studies of 7 Acetyl 5 Bromoindolin 2 One Analogues

Influence of Substituents on the Indolin-2-one Core

The bioactivity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the core heterocyclic ring. Modifications can drastically alter a compound's potency, selectivity, and pharmacokinetic properties by influencing its electronic distribution, steric profile, and hydrogen bonding capabilities.

Research on related 5-bromoindole (B119039) derivatives has highlighted the importance of this substitution. For instance, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones demonstrated potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. nih.govresearchgate.net In this series, the 5-bromo substitution was a key feature of the scaffold that was further elaborated to explore anticancer potential. One of the most active compounds, featuring a 4-(p-methoxyphenyl)thiazole moiety, exhibited an IC50 value of 2.93 µM against MCF-7 cells and was a potent VEGFR-2 inhibitor (IC50 = 0.503 µM). nih.gov

The table below summarizes the in vitro anticancer activities of selected 1-benzyl-5-bromoindolin-2-one derivatives, illustrating the impact of further substitutions on this core structure.

Compound IDSubstituent at C-3IC50 (µM) vs. MCF-7IC50 (µM) vs. A-549VEGFR-2 Inhibition IC50 (µM)
7cHydrazono-4-(p-fluorophenyl)thiazole7.17>1000.728
7dHydrazono-4-(p-methoxyphenyl)thiazole2.939.570.503
12cHydrazono-4-methyl-5-((p-tolyl)diazenyl)thiazole27.6512.20Not Assessed
Doxorubicin (Reference)-0.891.02Not Applicable

Data sourced from studies on 1-benzyl-5-bromoindolin-2-one derivatives. nih.gov

The influence of an acetyl group at the C-7 position is less extensively documented in the context of the 5-bromoindolin-2-one scaffold specifically. However, analysis of related heterocyclic systems suggests that a C-7 acetyl group can serve multiple roles. It can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a target protein. Its electron-withdrawing nature can also modulate the electronic properties of the indolinone ring system.

In a study on indolizine (B1195054) analogues, which are structurally related to indoles, compounds bearing a 7-acetyl group were synthesized and evaluated for anticancer activity. researchgate.net While this is a different core, it indicates that an acetyl group at a corresponding position can be compatible with, and even contribute to, significant biological activity. The precise contribution of the C-7 acetyl group in 7-acetyl-5-bromoindolin-2-one would need to be elucidated through direct comparative studies where this group is modified or removed.

The C-3 and N-1 positions of the indolin-2-one core are the most frequently modified sites for tuning biological activity and achieving target selectivity. benthamdirect.comnih.gov

C-3 Position: The C-3 position is often substituted with a larger, typically planar, group that can engage in various interactions with the target protein. This is commonly achieved via a Knoevenagel condensation to introduce an exocyclic double bond, creating a 3-substituted-indolin-2-one. The nature of the substituent at C-3 is a primary determinant of target selectivity. acs.org For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are often highly specific for the VEGF receptor (Flk-1), whereas 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring tend to show selectivity towards EGF and Her-2 receptors. acs.org

N-1 Position: The N-1 position bears a hydrogen atom that can act as a hydrogen bond donor. This interaction is critical for the binding of many indolin-2-one-based inhibitors to the hinge region of protein kinases. Alkylation or arylation at the N-1 position can abolish this hydrogen-bonding capability but may introduce other favorable interactions or be used to modify physicochemical properties like solubility and cell permeability. nih.gov For instance, the introduction of a benzyl (B1604629) group at the N-1 position of 5-bromoindolin-2-one derivatives was explored for developing novel anticancer agents. nih.gov A lead simplification study on isatin-based FAAH inhibitors found that replacing a bulky aryl moiety at N-1 with a flexible allyl group resulted in a nanomolar inhibitor, demonstrating the profound impact of N-1 substitution. nih.gov

The following table showcases how different substitutions at the C-3 position of the indolin-2-one core influence anti-inflammatory activity.

Compound IDC-3 Phenyl Ring SubstituentNO Inhibition (%) at 20 µM
5ortho-OH~50%
6meta-OH~50%
7para-OH~40%
8ortho-OCH3~45%

Data adapted from a study on 3-substituted-indolin-2-one derivatives as anti-inflammatory agents. nih.gov

Scaffold Hybridization and Bioisosteric Replacements

To explore new chemical space and improve drug-like properties, medicinal chemists often employ strategies like scaffold hybridization and bioisosteric replacement. nih.govnih.gov

Scaffold Hybridization: This approach involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or novel biological activities. For the this compound scaffold, this could involve linking it to other known bioactive heterocyclic systems. This strategy aims to leverage the beneficial properties of each component, potentially leading to multi-target agents or compounds with improved efficacy. nih.govmdpi.com

Bioisosteric Replacements: This strategy involves the substitution of a specific atom or group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolism or toxicity. researchgate.net For the indolin-2-one core, bioisosteric replacement of the benzene (B151609) ring with a pyridine (B92270) ring (creating an azaindolin-2-one) is a common modification. For example, 5-bromo-7-azaindolin-2-one derivatives have been synthesized and shown to possess antitumor activity. mdpi.com This replacement introduces a nitrogen atom that can act as a hydrogen bond acceptor, altering the interaction profile with target proteins.

Stereochemical Considerations in Activity Profiles (e.g., E/Z Isomerism)

When the C-3 position of the indolin-2-one is substituted with a group via an exocyclic double bond, the potential for E/Z isomerism arises. rsc.org This geometric isomerism can have a profound impact on biological activity, as the different spatial arrangements of the substituents can lead to vastly different binding affinities for the target protein. mdpi.com

The relative stability of the E and Z isomers can be influenced by intramolecular hydrogen bonding. For instance, in 3-substituted indolin-2-ones, an intramolecular hydrogen bond between the N-1 proton of the indolinone and a suitable acceptor on the C-3 substituent can lock the molecule in the Z-configuration. researchgate.net The configuration of these isomers is often determined using NMR techniques, such as NOE experiments. researchgate.net

In many cases, one isomer is significantly more active than the other. Studies on 3-benzylidene-indolin-2-ones have shown that the E and Z isomers can be interconverted under certain conditions, such as exposure to light. rsc.org The biological evaluation of separated, stable isomers is crucial for a complete understanding of the SAR. In some synthesized series of N-benzyl-5-bromoindolin-2-one derivatives, the E and Z isomers were observed to interconvert rapidly in solution, preventing their separation and individual biological assessment. mdpi.com

Correlation between Molecular Features and Target Selectivity

The development of selective kinase inhibitors is a major goal in cancer therapy to minimize off-target effects. The indolin-2-one scaffold has proven to be highly versatile in achieving this selectivity. benthamdirect.comscirp.org The correlation between specific molecular features and target selectivity is a key aspect of SAR studies.

As previously mentioned, the substituent at the C-3 position is a critical determinant of selectivity.

Five-membered heteroaryl rings at C-3 often confer selectivity for VEGFR . acs.org

Bulky substituted benzylidene groups at C-3 can direct selectivity towards EGFR and Her-2 . acs.org

Extended side chains at C-3 have been shown to provide selectivity for PDGFR and VEGFR . acs.org

The table below illustrates how different C-3 substituents on the indolin-2-one scaffold can direct activity towards different protein kinases.

C-3 Substituent TypePrimary Kinase Target(s)
(Five-membered heteroaryl)methylidenylVEGFR (Flk-1)
(Bulky substituted)benzylidenylEGFR, Her-2
Extended side chainPDGFR, VEGFR
Specific proprietary substitutionsJNK3 (isoform-selective)

Information compiled from studies on the target selectivity of 3-substituted indolin-2-ones. acs.orgnih.gov

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Novel Synthetic Pathways for Chemical Diversification

The therapeutic utility of a core scaffold is greatly enhanced by the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. For 7-Acetyl-5-bromoindolin-2-one, future synthetic efforts would logically focus on modifying its key positions: the acetyl group at position 7, the bromine atom at position 5, and the nitrogen at position 1.

Future synthetic strategies could involve:

Palladium-catalyzed cross-coupling reactions: The bromine atom at the C5 position is an ideal handle for Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.

Functionalization of the acetyl group: The ketone of the C7 acetyl group can be a site for reactions such as aldol (B89426) condensations, reductive aminations, or conversion to various heterocyclic systems, enabling exploration of diverse chemical space.

N-alkylation and N-arylation: The nitrogen atom of the indolinone core can be substituted with various alkyl, benzyl (B1604629), or aryl groups to modulate solubility, cell permeability, and target engagement. acs.orgnih.gov

Domino and multi-component reactions: Developing novel one-pot syntheses starting from simpler bromo-indoles or anilines could streamline the production of diverse derivatives and facilitate the rapid assembly of compound libraries. nih.govrsc.org

These approaches would yield a library of compounds based on the this compound scaffold, providing a rich resource for probing biological targets and optimizing therapeutic properties.

Advanced Mechanistic Elucidation of Biological Actions

Many indolin-2-one derivatives function as inhibitors of protein kinases, which are crucial regulators of cellular processes. nih.gov A primary avenue of investigation for this compound and its derivatives would be to screen them against a panel of kinases to identify potential targets. nih.govnih.gov

Once initial hits are identified, advanced mechanistic studies would be critical:

Biochemical and Biophysical Assays: Determining the kinetics of target inhibition (e.g., IC50 values) and using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding and quantify the affinity between the compound and its target protein.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target kinase via X-ray crystallography would provide atomic-level insights into the binding mode. This information is invaluable for understanding the molecular basis of its activity and for guiding further structure-based drug design.

Cell-based Assays: Moving beyond isolated enzymes, it is crucial to confirm target engagement in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that the compound binds to its intended target within intact cells. Further assays can probe the downstream effects of target inhibition, such as the phosphorylation status of substrate proteins and effects on cell signaling pathways. mdpi.com For instance, studies on related compounds have assessed impacts on cell cycle progression and apoptosis induction by measuring levels of markers like caspases. acs.org

Integration of Multi-omics Data in Target Identification and Validation

Modern drug discovery leverages systems biology approaches to understand the global effects of a compound on cellular networks. frontlinegenomics.com Integrating multi-omics data provides a powerful, unbiased method for identifying novel drug targets and validating mechanisms of action. nashbio.comnih.govnih.gov

For a novel compound like this compound, a multi-omics workflow could include:

Transcriptomics (RNA-seq): Treating cells with the compound and analyzing changes in the transcriptome can reveal which signaling pathways are perturbed, offering clues about the compound's biological function. mdpi.com

Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can identify changes in protein expression or post-translational modifications (e.g., phosphorylation) that occur upon compound treatment. This can help to confirm the inhibition of predicted kinase targets and uncover unexpected off-target effects.

Metabolomics: Analyzing the cellular metabolome can reveal downstream consequences of target engagement, providing a functional readout of pathway modulation and potentially identifying biomarkers of response. nashbio.com

By integrating these datasets, researchers can build a comprehensive picture of the compound's cellular impact, moving from a single target to a network-level understanding of its activity. nih.gov This holistic view is crucial for validating the primary mechanism and for anticipating potential side effects. frontlinegenomics.comnashbio.com

Development of Advanced Computational Models for Predictive Activity and Selectivity

Computational chemistry and machine learning are increasingly integral to modern drug discovery, accelerating the design-make-test-analyze cycle. mdpi.com For the this compound scaffold, computational models can play a significant role in prioritizing synthetic targets and predicting biological activity. nih.govnih.gov

Future directions in this area would involve:

Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset of active and inactive analogues is generated, QSAR models can be built to correlate chemical structures with biological activity, guiding the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening: Based on the structure of known inhibitors or the target's binding site, a pharmacophore model can be developed to screen virtual compound libraries, identifying new molecules with a high probability of being active.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound within the target's binding pocket, helping to predict binding affinity and understand the structural basis for selectivity.

Machine Learning and AI: Advanced machine learning algorithms can be trained on large datasets of known kinase inhibitors and their targets to predict the likely kinase targets for a novel compound like this compound. acs.orgmdpi.comoup.com These models can predict selectivity profiles across the entire human kinome, helping to identify potential off-targets early in the discovery process. nih.gov

By combining these computational approaches with experimental validation, the development of selective and potent drug candidates based on the this compound scaffold can be significantly streamlined.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.